tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
Description
Systematic Nomenclature and Structural Representation
tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate is a carbamate derivative characterized by a spirocyclic core and a tert-butyl carbamate protecting group. Its systematic IUPAC name reflects the structural arrangement: the spiro[3.3]heptane system comprises two fused cyclopropane rings sharing a single carbon atom, with an oxo group (C=O) at position 6 and a carbamate moiety (–O–CO–N–) attached to position 2. The tert-butyl group (–C(CH₃)₃) is bonded to the carbamate oxygen, providing steric protection and enhancing stability.
The compound’s structure can be represented as:
O
||
C1–C2–C3–C4–C5–C6–C7–C1
| | | |
C8–C9–C10–C11–C12–C13–C14–C8
Here, the spiro junction connects carbons 1 and 8, forming two fused cyclopropane rings. The carbamate group is attached to carbon 2, and the ketone group resides at carbon 6.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₂H₁₉NO₃ , derived from the following components:
- C₁₂ : 12 carbon atoms (spirocyclic core, tert-butyl group, and carbamate moiety)
- H₁₉ : 19 hydrogen atoms (distributed across the spirocyclic system, tert-butyl group, and carbamate)
- N : A single nitrogen atom in the carbamate group
- O₃ : Three oxygen atoms (two from the carbamate and one from the ketone).
The molecular weight is calculated as 225.28 g/mol .
| Property | Value |
|---|---|
| Molecular formula | C₁₂H₁₉NO₃ |
| Molecular weight (g/mol) | 225.28 |
Physicochemical Properties
Melting Point
The melting point of this compound is 94°C , as reported in experimental studies. This value aligns with expectations for carbamate-protected spirocyclic compounds, which typically exhibit moderate thermal stability due to their rigid molecular architecture.
Solubility
While explicit solubility data is limited, the compound’s spirocyclic structure and polar carbamate group suggest moderate solubility in organic solvents (e.g., dichloromethane, ethanol) and low solubility in water. The tert-butyl group enhances lipophilicity, favoring dissolution in nonpolar environments.
Properties
IUPAC Name |
tert-butyl N-(2-oxospiro[3.3]heptan-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-8-4-12(5-8)6-9(14)7-12/h8H,4-7H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXCHIODIJRHAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653869 | |
| Record name | tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1118786-86-9 | |
| Record name | 1,1-Dimethylethyl N-(6-oxospiro[3.3]hept-2-yl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1118786-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Medicinal Chemistry
Drug Development
The compound serves as a versatile building block in the synthesis of bioactive molecules. Its spirocyclic structure contributes to enhanced binding affinity and specificity when interacting with biological targets, such as enzymes and receptors. This makes it a candidate for developing new pharmaceuticals aimed at treating various diseases, including central nervous system disorders .
Pharmacological Properties
Research has indicated that compounds with similar structural motifs exhibit promising pharmacological activities, which may include anti-inflammatory, analgesic, and neuroprotective effects. The ability to modify the compound's structure can lead to derivatives with improved therapeutic profiles .
Chemical Biology
Biological Probes and Inhibitors
In chemical biology, this compound can be utilized to create probes for studying biological processes. It may also function as an inhibitor for specific enzymes, allowing researchers to investigate metabolic pathways and disease mechanisms more effectively .
Materials Science
Novel Material Development
The compound's unique properties make it suitable for designing new materials, including polymers and nanomaterials. Its rigid spirocyclic framework can impart desirable mechanical and thermal properties to materials, enhancing their performance in various applications.
Organic Synthesis
Reagent in Synthetic Pathways
As a reagent, this compound can facilitate various organic reactions, including substitution and oxidation reactions. This versatility allows chemists to explore new synthetic pathways for complex organic molecules .
- Synthesis of Bioactive Molecules : A study demonstrated the synthesis of various derivatives of this compound, assessing their biological activities against specific targets in the central nervous system.
- Material Properties Investigation : Research focused on the mechanical properties of polymers synthesized using this compound revealed enhanced tensile strength and thermal stability compared to conventional materials.
- Biological Interaction Studies : Investigations into the interactions between this compound and biological macromolecules provided insights into its potential as a therapeutic agent, highlighting its role in modulating enzyme activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate, highlighting structural variations and their implications:
Key Observations
Functional Group Impact: 6-Oxo vs. Carboxylic Acid Derivative (CAS 1087798-38-6): The carboxylic acid substituent introduces pH-dependent solubility and chelation properties, making it suitable for metalloenzyme inhibitor design .
Ring System Modifications: Spiro vs. Cyclobutyl (CAS 130369-09-4): The spiro[3.3]heptane core imposes greater conformational restriction compared to the monocyclic cyclobutane analog, which may enhance target selectivity in drug candidates .
Similarity Scores : Computational similarity assessments (e.g., 0.92–0.96 for cyclobutyl and aza-spiro analogs) reflect shared BOC-carbamate and ketone/amine motifs. However, these scores may underestimate divergent reactivities due to ring strain or electronic effects .
Preparation Methods
Preparation from tert-Butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- A solution of tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is used as a starting material.
- The reaction is carried out in dichloroethane (DCE) with acetic acid as an additive.
- Sodium triacetoxyborohydride (Na(OAc)3BH) is employed as a reducing agent to facilitate reductive amination or related transformations.
- The reaction proceeds at room temperature, typically stirred overnight.
- Workup involves aqueous sodium bicarbonate extraction, organic phase washing with brine, drying over sodium sulfate, filtration, concentration, and purification by flash column chromatography.
- Yield reported: approximately 63.2% for the corresponding tert-butyl carbamate derivative as a white solid.
Grignard Addition to tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- Benzyl magnesium chloride (1 M in diethyl ether) is added dropwise to a solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate in tetrahydrofuran (THF) at 0 °C.
- The reaction mixture is stirred at room temperature for 3 hours.
- Quenching is performed with saturated ammonium chloride solution.
- Extraction with ethyl acetate, washing with brine, drying, and evaporation follow.
- Purification is achieved by combiflash chromatography using ethyl acetate/hexane mixtures.
- Yield: approximately 69% of tert-butyl 6-benzyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate as a white solid.
Acid-Mediated Deprotection and Intermediate Formation
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is treated with 4 M hydrogen chloride in 1,4-dioxane at room temperature for 1 hour.
- This generates a thick white suspension of the deprotected intermediate.
- The crude solid is filtered and used without further purification.
- Subsequent reactions involve neutralization with triethylamine and addition of ethyl chloroformate to form ethyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
- Purification by normal phase chromatography yields the intermediate as colorless needles.
- Yield: approximately 30% for the ethyl ester intermediate.
Reductive Amination with Piperazine Derivatives
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate reacts with 1-methylpiperazine in ethanol with acetic acid.
- Sodium cyanoborohydride (NaCNBH3) is added to facilitate reductive amination.
- The reaction is stirred overnight at room temperature.
- Workup includes extraction with ethyl acetate, washing, drying, evaporation, and silica gel chromatography.
- Yield: approximately 78% of the tert-butyl carbamate derivative substituted with piperazine.
Summary Table of Key Preparation Steps and Yields
| Step | Starting Material / Reagent | Reaction Conditions | Product | Yield (%) | Purification Method |
|---|---|---|---|---|---|
| 1 | tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate + Na(OAc)3BH | DCE, AcOH, RT, overnight | tert-Butyl 6-oxo-2-azaspiro carbamate derivative | 63.2 | Flash column chromatography (EtOAc/hexanes) |
| 2 | tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate + Benzyl MgCl | THF, 0 °C to RT, 3 h | tert-Butyl 6-benzyl-6-hydroxy-2-azaspiro carbamate | 69 | Combiflash chromatography (EtOAc/hexane) |
| 3 | tert-butyl 6-oxo-2-azaspiro carbamate + 4 M HCl in dioxane | RT, 1 h | Deprotected intermediate | Used crude | Filtration |
| 4 | Intermediate + Et3N + Ethyl chloroformate | 0 °C to RT, 18 h | Ethyl 6-oxo-2-azaspiro ester | 30 | Normal phase chromatography |
| 5 | tert-butyl 6-oxo-2-azaspiro carbamate + 1-methylpiperazine + NaCNBH3 | EtOH, AcOH, RT, overnight | Piperazine-substituted carbamate | 78 | Silica gel chromatography |
Analytical and Purification Techniques
- Chromatography: Flash column chromatography using gradients of ethyl acetate in hexanes or methanol in dichloromethane is standard for purification.
- Extraction: Sequential liquid-liquid extraction with aqueous sodium bicarbonate, brine washes, and drying over anhydrous sodium sulfate or magnesium sulfate.
- Characterization: LC-MS (ESI) is used to confirm molecular weights (e.g., M+H+ peaks at expected m/z values), and NMR spectroscopy for structural validation.
- Crystallization: Some intermediates crystallize upon standing, aiding purity assessment.
Research Findings and Notes
- The reductive amination step using sodium triacetoxyborohydride or sodium cyanoborohydride is critical for introducing amine substituents while maintaining the carbamate protecting group.
- Grignard additions to the ketone moiety allow functionalization at the 6-position, expanding the compound's utility.
- Acid-mediated deprotection and subsequent esterification provide versatile intermediates for further synthetic elaboration.
- Reaction temperatures are generally mild (0 °C to room temperature), favoring selectivity and minimizing side reactions.
- Yields vary from moderate (30%) to good (up to 78%), depending on the step and reagents used.
Q & A
How can researchers optimize the synthesis of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate using statistical experimental design?
Category: Basic (Synthesis Optimization)
Methodological Answer:
To optimize synthesis, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent ratio) and analyze their effects on yield and purity. Full factorial designs or response surface methodologies (RSM) can identify interactions between variables while minimizing experimental runs . For example, a central composite design could resolve non-linear relationships in reaction kinetics. Statistical validation (ANOVA) ensures robustness .
What analytical techniques are recommended for characterizing this compound, and how should data be interpreted?
Category: Basic (Characterization)
Methodological Answer:
Use NMR spectroscopy (¹H, ¹³C, DEPT) to confirm structure and stereochemistry, particularly for the spirocyclic and carbamate moieties. HPLC-MS or GC-MS validates purity and detects byproducts. Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities . For crystallinity assessment, X-ray diffraction is critical, while FT-IR confirms functional groups like the carbonyl (C=O) in the carbamate .
How should researchers evaluate the stability of this compound under varying pH and temperature conditions?
Category: Basic (Stability Studies)
Methodological Answer:
Conduct accelerated stability testing by exposing the compound to controlled pH buffers (e.g., 1–13) and temperatures (25–60°C). Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days). Use Arrhenius modeling to predict shelf life. Note: Strong acids/bases may hydrolyze the carbamate group, requiring inert storage conditions .
What computational strategies can predict reaction pathways for synthesizing this compound?
Category: Advanced (Reaction Design)
Methodological Answer:
Apply quantum chemical calculations (e.g., DFT) to map potential energy surfaces for spirocycle formation. Tools like Gaussian or ORCA can simulate transition states and intermediates. Pair with machine learning (ML) models trained on reaction databases to prioritize viable pathways. Validate predictions with microkinetic experiments .
How can researchers investigate degradation products and pathways of this compound under oxidative conditions?
Category: Advanced (Degradation Analysis)
Methodological Answer:
Use LC-HRMS/MS to identify degradation products after exposure to oxidants (e.g., H₂O₂, UV/O₃). Perform isotopic labeling (e.g., ¹⁸O) to trace oxygen incorporation. Computational tools like molecular dynamics can model bond cleavage tendencies. Compare results with analogous carbamates to infer mechanistic trends .
How should conflicting data on the reactivity of this compound with nucleophiles be resolved?
Category: Advanced (Data Contradiction)
Methodological Answer:
Replicate experiments under standardized conditions (solvent, temperature, molar ratios). Use multivariate analysis to isolate variables causing discrepancies. Cross-validate with kinetic studies (e.g., stopped-flow spectroscopy) and computational simulations (e.g., Fukui indices for nucleophilic attack sites) .
What strategies ensure stereochemical control during the synthesis of this compound?
Category: Advanced (Stereochemistry)
Methodological Answer:
Employ chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) to direct spirocyclic ring formation. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry . For diastereomers, use NOESY NMR to confirm spatial arrangements. Computational docking studies can predict steric interactions influencing selectivity .
How can researchers assess the acute toxicity of this compound in preliminary studies?
Category: Basic (Toxicology)
Methodological Answer:
Perform in vitro assays (e.g., MTT on human cell lines) to estimate IC₅₀ values. For in vivo screening, use Caenorhabditis elegans or Daphnia magna as model organisms. Compare structural analogs’ toxicity profiles (e.g., LD₅₀ from PubChem) to prioritize further testing .
What methodologies are suitable for studying the ecological impact of this compound in aquatic systems?
Category: Advanced (Ecotoxicology)
Methodological Answer:
Conduct microcosm experiments to simulate aquatic environments. Measure biodegradation rates via TOC analysis and bioaccumulation potential using logP calculations . Use QSAR models to predict toxicity to fish (e.g., LC₅₀) and algae. Field studies should follow OECD guidelines for environmental risk assessment .
How can mechanistic studies elucidate the role of this compound in catalytic reactions?
Category: Advanced (Reaction Mechanism)
Methodological Answer:
Combine isotopic labeling (e.g., ¹³C-carbamate) with operando spectroscopy (IR, Raman) to track intermediates. Use kinetic isotope effects (KIE) to identify rate-determining steps. Computational studies (DFT/MD) can visualize transition states and active-site interactions. Cross-correlate with Hammett plots to assess electronic effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
